molecular formula C10H12N2 B2843315 N-cyclopentylidenepyridin-2-amine CAS No. 568544-07-0

N-cyclopentylidenepyridin-2-amine

Cat. No.: B2843315
CAS No.: 568544-07-0
M. Wt: 160.22
InChI Key: PSHJVIOZMIRCOP-UHFFFAOYSA-N
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Description

N-cyclopentylidenepyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a cyclopentylidene group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentylidenepyridin-2-amine typically involves the reaction of 2-aminopyridine with cyclopentanone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form N-oxide derivatives.

    Reduction: The compound can be reduced to yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-cyclopentylpyridin-2-amine.

    Substitution: Various halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

N-cyclopentylidenepyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclopentylidenepyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

    N-cyclopentylpyridin-2-amine: Similar structure but lacks the imine functionality.

    N-cyclohexylidenepyridin-2-amine: Similar imine functionality but with a cyclohexylidene group instead of a cyclopentylidene group.

Uniqueness: N-cyclopentylidenepyridin-2-amine is unique due to its specific combination of a pyridine ring and a cyclopentylidene group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-pyridin-2-ylcyclopentanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-6-9(5-1)12-10-7-3-4-8-11-10/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHJVIOZMIRCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NC2=CC=CC=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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